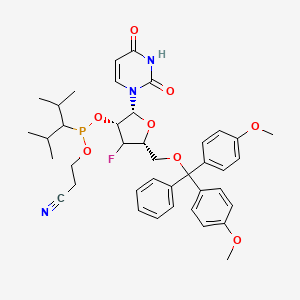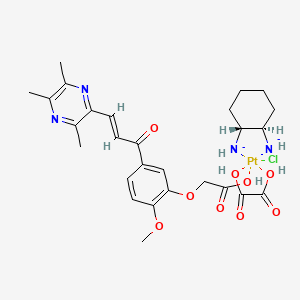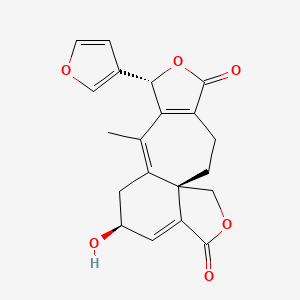
6,7-Dihydrosalviandulin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydrosalviandulin E is a neo-clerodane related diterpenoid. It can be isolated from the aerial parts of Salvia leucantha, a plant belonging to the Lamiaceae family . This compound has garnered interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydrosalviandulin E typically involves the extraction from the aerial parts of Salvia leucantha . The specific synthetic routes and reaction conditions for laboratory synthesis are not well-documented in the available literature. the compound can be isolated using standard extraction and purification techniques such as solvent extraction, chromatography, and crystallization.
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. Given its natural occurrence, large-scale extraction from plant sources remains a plausible method. Advances in synthetic biology and metabolic engineering could potentially offer alternative production methods in the future.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydrosalviandulin E, like other diterpenoids, can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
The specific reagents and conditions for these reactions are not explicitly detailed in the available sources. general reagents for oxidation (e.g., potassium permanganate, chromium trioxide), reduction (e.g., sodium borohydride, lithium aluminum hydride), and substitution (e.g., halogenating agents, nucleophiles) can be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
6,7-Dihydrosalviandulin E has several scientific research applications, including:
Chemistry: Used as a reference compound for studying neo-clerodane diterpenoids
Biology: Investigated for its potential biological activities, including antitrypanosomal properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Could be used in the development of new pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism of action of 6,7-Dihydrosalviandulin E is not fully elucidated. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, its antitrypanosomal activity suggests it may interfere with the metabolic processes of Trypanosoma brucei brucei .
Comparison with Similar Compounds
6,7-Dihydrosalviandulin E can be compared with other neo-clerodane diterpenoids, such as:
Salvileucalin A: Another diterpenoid isolated from Salvia leucantha
Butanoyl 3,4-dihydrosalviandulin E: An analogue with potential antitrypanosomal activity.
Properties
Molecular Formula |
C20H18O6 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(1S,7R,12S)-7-(furan-3-yl)-12-hydroxy-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,8]heptadeca-4(8),9,13-triene-5,15-dione |
InChI |
InChI=1S/C20H18O6/c1-10-14-6-12(21)7-15-19(23)25-9-20(14,15)4-2-13-16(10)17(26-18(13)22)11-3-5-24-8-11/h3,5,7-8,12,17,21H,2,4,6,9H2,1H3/t12-,17-,20-/m0/s1 |
InChI Key |
MFQDCAZBAYEZEN-JTBRQZTESA-N |
Isomeric SMILES |
CC1=C2C[C@@H](C=C3[C@@]2(CCC4=C1[C@@H](OC4=O)C5=COC=C5)COC3=O)O |
Canonical SMILES |
CC1=C2CC(C=C3C2(CCC4=C1C(OC4=O)C5=COC=C5)COC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



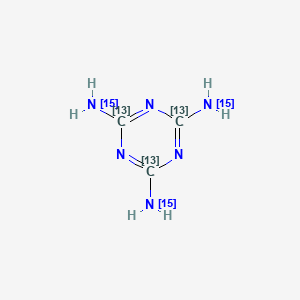
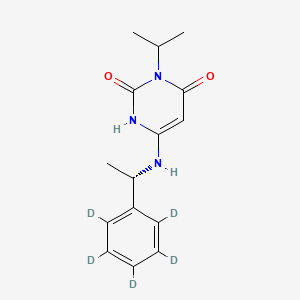
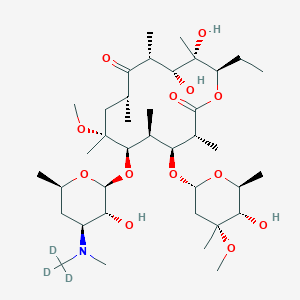
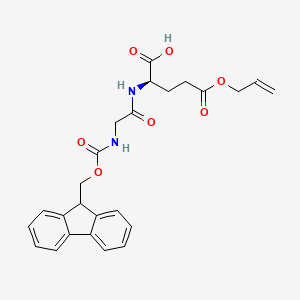

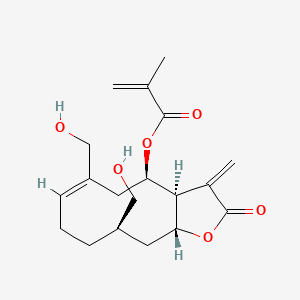
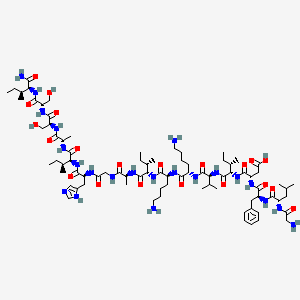
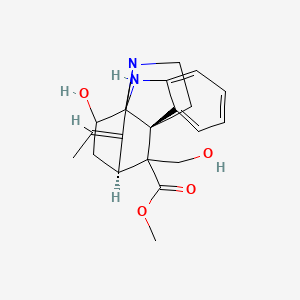


![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)
